Arginine-4M-betana hydrochloride salt

Übersicht

Beschreibung

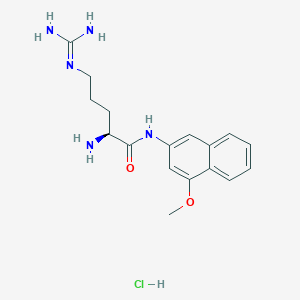

Arginine-4M-betana hydrochloride salt, also known as L-arginine 4-methoxy-β-naphthylamide hydrochloride, is a chemical compound with the molecular formula C17H23N5O2•HCl and a molecular weight of 365.86 g/mol . This compound has gained attention in the scientific community due to its potential therapeutic and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Arginine-4M-betana hydrochloride salt involves several steps, starting with the preparation of the precursor compounds. The synthetic route typically includes the following steps:

Fermentation Liquid Preparation: The initial step involves the preparation of a fermentation liquid containing the necessary microorganisms.

Slant Culture and Strain Shaking: The microorganisms are cultured on a slant medium and then shaken to promote growth.

Primary and Secondary Seed Culture: The microorganisms are transferred to a seed culture medium for further growth.

Subsequent Fermentation: The microorganisms are fermented to produce the desired compound.

Extraction and Refining: The fermented product is extracted and refined to obtain the pure compound.

Secondary Crystallization and Decoloration: The compound is crystallized and decolorized to achieve the final product.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of bioreactors for fermentation, followed by large-scale extraction and purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Arginine-4M-betana hydrochloride salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out to modify the compound’s structure and properties.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Arginine-4M-betana hydrochloride salt is a chemical compound with a variety of applications in scientific research, medicine, and industry. It is also known by other names, such as this compound, H-Arg-4MbetaNA hydrochloride salt, and (2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methoxynaphthalen-2-yl)pentanamide;hydrochloride .

Scientific Research Applications

This compound is used in a number of scientific research applications:

- Chemistry It serves as a reagent in chemical reactions and synthesis processes.

- Biology It is used in studies of enzyme activity and protein interactions.

- Medicine It is investigated for potential therapeutic effects, including cardiovascular health and immune system modulation. L-Arginine hydrochloride (l-ArgHCl) has been found to increase the solubility of folded and aggregated proteins and is effective for in vitro protein refolding .

- Industry It is utilized in the production of pharmaceuticals and other industrial products.

Target and Mode of Action

The primary targets of this compound are likely to be similar to those of its individual components, arginine and betaine. Arginine, is physiologically active in the L-form.

Result of Action

The molecular and cellular effects of this compound’s action are likely a combination of the effects of arginine and betaine. Betaine protects against the development of alcohol-induced hepatic steatosis, apoptosis, and accumulation of damaged proteins.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of the substrate protein affects the quaternary structure of αB-crystallin, causing its disassembly.

Medical applications

Arginine hydrochloride is commonly used in pharmaceuticals and biologics production due to its diverse applications and physiological effects . Medical applications include cardiovascular health, immune system support, and enhancing athletic performance .

- Protein Refolding: L-Arginine HCl can be used to facilitate protein refolding, a critical step in the production of biologics, particularly when producing proteins in bacterial expression systems where proteins often fold incorrectly and form insoluble aggregates. L-Arginine HCl can help solubilize and refold these proteins into their biologically active conformations .

- Increase the solubility of folded and aggregated proteins: L-Arginine hydrochloride (l-ArgHCl) was found to increase the solubility of native rPA by almost three orders of magnitude .

Safety and Hazards

Wirkmechanismus

The mechanism of action of Arginine-4M-betana hydrochloride salt involves its interaction with specific molecular targets and pathways. One of the primary mechanisms is its role as a precursor to nitric oxide (NO), which is produced by various tissues in the body . NO plays a crucial role in the cardiovascular system, immune system, and nervous system . Additionally, the compound may interact with other molecular targets, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Arginine-4M-betana hydrochloride salt include:

L-Arginine: A naturally occurring amino acid with similar biological functions.

Betaine: A compound with similar methyl-donor properties and health benefits.

L-Arginine Ethyl Ester: A derivative of L-arginine with enhanced bioavailability.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to interact with various molecular targets and pathways differently compared to other similar compounds. Its potential therapeutic and industrial applications further highlight its uniqueness.

Biologische Aktivität

Arginine-4M-betana hydrochloride salt is a compound derived from the amino acid arginine, which plays a crucial role in various biological processes, including nitric oxide synthesis, immune function, and cell signaling. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Arginine is a precursor for nitric oxide (NO), a vital signaling molecule involved in numerous physiological processes. The conversion of arginine to NO occurs through the action of nitric oxide synthase (NOS). The biological activity of this compound can be attributed to its influence on NO production and its interactions with various cellular pathways.

- Nitric Oxide Production :

- Immune Modulation :

- Cell Signaling :

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Case Studies and Research Findings

- Leishmanicidal Activity : A study investigated a thiohydantoin salt derived from L-arginine against Leishmania amazonensis. Results indicated that the compound inhibited parasite proliferation and induced cell death mechanisms such as increased reactive oxygen species (ROS) production and mitochondrial dysfunction . This suggests that arginine derivatives may have therapeutic potential in treating parasitic infections.

- Hypertension Management : Research on Dahl/Rapp rats demonstrated that exogenous L-arginine significantly reduced blood pressure in salt-sensitive hypertensive models by enhancing NO production. This highlights the potential use of arginine-based compounds in managing hypertension .

- Spinocerebellar Ataxia Treatment : A clinical trial explored L-arginine's efficacy in patients with Spinocerebellar Ataxia Type 6 (SCA6). Although results showed a trend towards improvement in ataxia symptoms, statistical significance was not achieved, necessitating further studies to confirm these findings .

Eigenschaften

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methoxynaphthalen-2-yl)pentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2.ClH/c1-24-15-10-12(9-11-5-2-3-6-13(11)15)22-16(23)14(18)7-4-8-21-17(19)20;/h2-3,5-6,9-10,14H,4,7-8,18H2,1H3,(H,22,23)(H4,19,20,21);1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWYLBAGMRDLTBD-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CCCN=C(N)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CCCN=C(N)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585068 | |

| Record name | N~5~-(Diaminomethylidene)-N-(4-methoxynaphthalen-2-yl)-L-ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61876-75-3 | |

| Record name | N~5~-(Diaminomethylidene)-N-(4-methoxynaphthalen-2-yl)-L-ornithinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Arginine 4-methoxy β-naphthylamidehydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.